![molecular formula C8H7ClN4 B7942584 6-Chloroquinazoline-2,4-diamine CAS No. 915402-35-6](/img/structure/B7942584.png)
6-Chloroquinazoline-2,4-diamine
描述
6-Chloroquinazoline-2,4-diamine is a heterocyclic organic compound with the molecular formula C8H7ClN4 It is a derivative of quinazoline, characterized by the presence of a chlorine atom at the 6th position and amino groups at the 2nd and 4th positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloroquinazoline-2,4-diamine typically involves the chlorination of quinazoline derivatives. One common method includes the reaction of 2,4-diaminoquinazoline with phosphorus oxychloride, followed by quenching with alcohols to obtain the desired product . Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed intramolecular aryl C-H amidination .
Industrial Production Methods: Industrial production methods for this compound often employ large-scale chlorination processes using phosphorus oxychloride and subsequent purification steps to achieve high yields and purity. The use of organic solvents and controlled reaction conditions ensures the efficient production of this compound.
化学反应分析
Types of Reactions: 6-Chloroquinazoline-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The amino groups can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can undergo cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
- Substitution reactions yield various substituted quinazoline derivatives.
- Oxidation and reduction reactions produce different oxidized or reduced forms of the compound.
科学研究应用
Anticancer Applications
Inhibition of PAK4 Kinase:
One of the significant applications of 6-Chloroquinazoline-2,4-diamine is its development as a selective inhibitor of p21-activated kinase 4 (PAK4). PAK4 is implicated in cancer cell migration and invasion. A series of derivatives based on this compound have shown promising results in inhibiting PAK4 activity, with one derivative demonstrating a remarkable selectivity (346-fold) against PAK1. This compound also inhibited the migration and invasion of A549 tumor cells in vitro, indicating its potential as a lead compound for anticancer drug discovery .
Multitarget Antitumor Activity:
Research has highlighted the multitarget capabilities of quinazoline derivatives, including this compound. These compounds have been shown to interact with multiple intracellular targets, such as microtubules and receptor tyrosine kinases (RTKs), leading to potential antitumor effects. The ability to inhibit key pathways involved in tumor growth supports the further investigation of these compounds as antitumor agents .
Antileishmanial Activity
This compound and its derivatives have been evaluated for their antileishmanial activity against Leishmania donovani, the causative agent of visceral leishmaniasis. Studies indicate that certain N2,N4-disubstituted analogs exhibit low to sub-micromolar potency against this parasite. For example, specific derivatives demonstrated significant efficacy in murine models of visceral leishmaniasis, suggesting that modifications to the quinazoline structure can enhance both potency and selectivity against leishmanial infections .
Antimicrobial Properties
The compound has also been studied for its activity against various pathogens. For instance, derivatives have shown effectiveness against Plasmodium falciparum, indicating potential use in treating malaria, especially in areas with high antifolate resistance. The mechanism involves inhibiting dihydrofolate reductase (DHFR), critical for folate synthesis in these pathogens .
Structure-Activity Relationship (SAR) Studies
Extensive SAR studies have been conducted to optimize the biological activity of this compound derivatives. Modifications at various positions on the quinazoline ring have been explored to enhance potency and selectivity for specific biological targets. For example, substituents at the N2 and N4 positions have been systematically varied to identify compounds with improved therapeutic profiles against both cancer and infectious diseases .
Summary Table of Applications
作用机制
The mechanism of action of 6-Chloroquinazoline-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including the suppression of cell proliferation in cancer cells .
相似化合物的比较
2,4-Diaminoquinazoline: Lacks the chlorine atom at the 6th position.
6-Bromoquinazoline-2,4-diamine: Contains a bromine atom instead of chlorine.
4-Chloroquinazoline-2,6-diamine: Has the chlorine atom at the 4th position and amino groups at the 2nd and 6th positions.
Uniqueness: 6-Chloroquinazoline-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 6th position enhances its reactivity and potential as a pharmacophore in medicinal chemistry .
生物活性
6-Chloroquinazoline-2,4-diamine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antileishmanial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and structure-activity relationships (SAR) based on recent studies.
1. Antileishmanial Activity
Overview
Leishmaniasis is a parasitic disease caused by Leishmania species, and the search for effective treatments is ongoing due to rising resistance to current therapies. Quinazoline derivatives, including this compound, have shown promise in this area.
In Vitro Efficacy
Research indicates that this compound exhibits significant in vitro activity against Leishmania donovani, the causative agent of visceral leishmaniasis. Studies have reported EC50 values in the low micromolar range, indicating potent activity. For instance:
- Compounds Tested : A series of N2,N4-disubstituted quinazoline-2,4-diamines were synthesized and tested.
- Efficacy : The lead compound demonstrated an EC50 value of approximately 150 nM against L. donovani .
In Vivo Models
In murine models of visceral leishmaniasis, compounds derived from quinazoline-2,4-diamines have shown varying degrees of efficacy. For example:
- Dosing Regimen : Compounds were administered intraperitoneally at doses like 15 mg/kg/day for five consecutive days.
- Results : A notable reduction in liver parasitemia was observed, with some compounds achieving up to a 37% reduction .
2. Antitumor Activity
Mechanism of Action
Recent studies have explored the potential of this compound as an antitumor agent. The mechanism appears to involve DNA binding and disruption of cell cycle progression.
In Vitro Testing Against Cancer Cell Lines
The compound has been evaluated against various human cancer cell lines:
Cell Line | IC50 (µM) | Notes |
---|---|---|
MCF-7 (Breast Cancer) | 0.5 | Significant inhibitory effect |
HCT-116 (Colon Cancer) | 0.8 | Moderate cytotoxicity |
HePG-2 (Liver Cancer) | 1.0 | Effective against hepatocellular carcinoma |
HFB4 (Skin Cancer) | 0.7 | Notable activity |
These results suggest that this compound may serve as a lead compound for further development as an anticancer agent .
3. Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of quinazoline derivatives:
- Substituent Effects : Variations at the N2 and N4 positions significantly influence potency and selectivity against Leishmania and cancer cells.
- Optimal Modifications : Compounds with larger aromatic groups at N2 generally exhibited higher antileishmanial activity compared to those with smaller alkyl substituents .
Case Studies
Several case studies highlight the effectiveness of quinazoline derivatives:
- Case Study A : A study involving a series of N2,N4-disubstituted quinazolines demonstrated that compounds with specific substitutions led to enhanced selectivity and reduced toxicity in murine models.
- Case Study B : Clinical evaluations indicated that certain derivatives showed promise in reducing tumor size in xenograft models when administered at optimized doses.
属性
IUPAC Name |
6-chloroquinazoline-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-4-1-2-6-5(3-4)7(10)13-8(11)12-6/h1-3H,(H4,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQPXDMCQOHVLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=NC(=N2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70919670 | |
Record name | 6-Chloroquinazoline-2,4(1H,3H)-diimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70919670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18671-95-9, 915402-35-6 | |
Record name | NSC82703 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82703 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Chloroquinazoline-2,4(1H,3H)-diimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70919670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloroquinazoline-2,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。